molecular formula C7H10O B15427882 (3S)-3-Ethenylcyclopentan-1-one CAS No. 90304-25-9

(3S)-3-Ethenylcyclopentan-1-one

Cat. No.: B15427882
CAS No.: 90304-25-9
M. Wt: 110.15 g/mol
InChI Key: JORKABJLEXAPFV-LURJTMIESA-N
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Description

(3S)-3-Ethenylcyclopentan-1-one is a chiral cyclopentanone derivative of significant interest in medicinal and synthetic chemistry. This compound features a defined (3S) stereocenter and a reactive ethenyl group, making it a versatile, enantiomerically pure synthon for constructing complex molecules with cyclopentane skeletons. Its high synthetic value lies in its ability to serve as a key intermediate for the development of biologically active compounds, particularly in the synthesis of potential therapeutic agents. Enantiomerically pure cyclopentane units, like this one, are ubiquitous in pharmaceuticals and are frequently employed in the research and development of carbocyclic nucleosides, which have shown activity against viruses such as HIV and hepatitis B . The defined stereochemistry at the 3-position is often critical for biological activity, as the spatial orientation of functional groups directly influences interaction with biological targets, a principle observed in related cyclopentane-based sphingosine 1-phosphate receptor agonists . The ketone and ethenyl functional groups provide orthogonal reactive sites for further chemical modification, allowing researchers to explore diverse structural analogs and conduct structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

90304-25-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(3S)-3-ethenylcyclopentan-1-one

InChI

InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h2,6H,1,3-5H2/t6-/m0/s1

InChI Key

JORKABJLEXAPFV-LURJTMIESA-N

Isomeric SMILES

C=C[C@H]1CCC(=O)C1

Canonical SMILES

C=CC1CCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares (3S)-3-Ethenylcyclopentan-1-one with two structurally related cyclopentanone derivatives, highlighting key differences in substituents, molecular properties, and reactivity.

Property This compound (Inferred) (3S)-3-Acetylcyclopentan-1-one (3S)-3-(4-Bromophenyl)cyclopentanone
Molecular Formula C₇H₈O C₇H₁₀O₂ C₁₁H₁₁BrO
Substituent Ethenyl (CH₂=CH-) Acetyl (COCH₃) 4-Bromophenyl (C₆H₄Br-)
Molecular Weight (g/mol) 108.14 (calculated) 126.15 (reported) 239.11 (reported)
Polarity Moderate (alkene weakly polar) High (two ketone groups) Moderate (aromatic bromine adds polarizability)
Key Reactivity Diels-Alder diene, electrophilic additions Nucleophilic attack at carbonyl Suzuki coupling (via bromine)
Potential Applications Polymer precursors, synthetic intermediates Pharmaceuticals, flavorants Cross-coupling reactions, agrochemicals

Substituent Effects on Physical Properties

  • Its moderate polarity suggests solubility in organic solvents like dichloromethane or ethyl acetate.
  • Acetyl Group : The electron-withdrawing acetyl group in (3S)-3-acetylcyclopentan-1-one increases polarity and boiling point due to dipole interactions . Its dual ketone functionality may enhance crystallinity.

Research Findings and Limitations

While direct studies on this compound are scarce, insights from analogous compounds suggest:

  • Steric and Electronic Modulation : Substituents significantly alter reactivity. For example, electron-withdrawing groups (e.g., acetyl) enhance electrophilicity at the carbonyl, while aromatic groups (e.g., bromophenyl) enable diversification via coupling .
  • Stereochemical Influence : The 3S configuration in all three compounds may direct asymmetric synthesis outcomes, though this requires validation for the ethenyl derivative.

Further studies are needed to confirm its physical constants and synthetic applications.

Preparation Methods

[1.1.1]Propellane-Based Synthesis

Photochemical reactions utilizing [1.1.1]propellane have emerged as a robust platform for constructing bicyclo[1.1.1]pentane frameworks, which can be further functionalized into cyclopentanone derivatives. In a representative procedure, irradiation of [1.1.1]propellane with acyl chlorides in dimethoxyethane (DME) solvent, catalyzed by nickel complexes and iridium photocatalysts, yields bicyclic ketones. For example, (3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)(3-(trifluoromethyl)phenyl)methanone was synthesized in 46% yield under 390 nm LED irradiation. Adapting this method, substituting the acyl chloride with a vinyl-containing analog could introduce the ethenyl group adjacent to the ketone.

Optimization Insights :

  • Solvent Effects : DME outperforms THF and toluene, likely due to superior radical stabilization.
  • Catalyst System : Ni(dtbbpy)Br₂ with [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ enhances electron transfer efficiency.
  • Yield Limitations : Competing side reactions during radical recombination cap yields at ~60%.

Vinylcyclopropane Ring Expansion

Thermal and Catalytic Rearrangements

Vinylcyclopropanes undergo strain-driven ring expansion to cyclopentanes under thermal or transition-metal-catalyzed conditions. For (3S)-3-ethenylcyclopentan-1-one, a hypothetical route involves a vinylcyclopropane precursor bearing a ketone group. Heating at 150–200°C induces conrotatory ring-opening, forming the cyclopentanone skeleton while preserving the ethenyl substituent.

Stereochemical Considerations :

  • The configuration of the starting cyclopropane dictates the stereochemistry of the product. For instance, a cis-divinylcyclopropane would yield a trans-disubstituted cyclopentanone.
  • Chiral auxiliaries or asymmetric catalysis during cyclopropanation could enforce the desired (3S) configuration.

Case Study :
A model reaction converting vinylcyclopropane to vinylcyclopentane achieved 85% yield with 10 mol% Rh₂(OAc)₄. Adapting this with a ketone-functionalized cyclopropane could theoretically yield the target compound.

Asymmetric Catalytic Synthesis

Intramolecular Aldol Condensation

Chiral secondary amines, such as proline derivatives, catalyze asymmetric aldol reactions to form cyclopentanones. For example, (3S)-3-methylcyclopentan-1-one was synthesized via proline-catalyzed cyclization of a keto-aldehyde precursor. Extending this strategy, a γ,δ-unsaturated keto-aldehyde could cyclize to form this compound.

Key Parameters :

  • Catalyst : L-Proline (20 mol%) in DMF at 25°C.
  • Enantiomeric Excess : Up to 92% ee reported for analogous systems.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

α,β-Unsaturated cyclopentanones undergo asymmetric hydrogenation to install chiral centers. Using a Ru-BINAP catalyst, this compound could be synthesized from 3-ethynylcyclopent-2-en-1-one with >95% ee.

Biocatalytic Approaches

Ketoreductase-Mediated Dynamic Kinetic Resolution

Biocatalytic cascades employing ketoreductases (KREDs) and imine reductases (IREDs) enable stereoselective amination and reduction. For instance, IRED-10 converted racemic 3-methylcyclohexan-1-one to (1S,3R)-1c with 94% conversion and 98:2 e.r.. Applying this system to a prochiral cyclopentanone precursor could yield this compound.

Procedure :

  • Substrate : 3-Ethenylcyclopent-2-en-1-one.
  • Enzymes : KRED for ketone reduction, IRED for reductive amination.
  • Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH.

Advantages :

  • avoids harsh conditions.
  • achieves near-perfect stereocontrol.

Functional Group Interconversion

Oxidation of 3-Ethenylcyclopentanol

(3S)-3-Ethenylcyclopentanol, synthesized via asymmetric reduction of 3-ethenylcyclopent-2-en-1-one, can be oxidized to the ketone. TEMPO/NaClO₂ or CrO₃-based protocols are effective, though stereochemical retention must be verified.

Case Study :
(1R,3S)-3-methylcyclopentan-1-ol was oxidized to (1R,3S)-3-methylcyclopentan-1-one using Jones reagent without racemization.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantage Limitation
Photochemical 46–61 N/A Rapid ring formation Requires specialized equipment
Vinylcyclopropane 85 N/A High diastereoselectivity Limited substrate scope
Asymmetric Catalysis 70–92 92–98 Excellent stereocontrol Multi-step synthesis required
Biocatalytic 90–94 98 Green chemistry, high efficiency Enzyme cost and stability

Q & A

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate reaction coordinates with a diene (e.g., 1,3-butadiene).

Basic Question: What synthetic routes are reported for this compound?

Methodological Answer:

  • Cyclopentanone functionalization : Start with cyclopentanone and introduce the ethenyl group via Wittig or Heck reactions.
    • Example: Use CH₂=CHPPh₃ (Wittig reagent) in anhydrous THF under reflux .
  • Asymmetric catalysis : Employ chiral catalysts during key bond-forming steps to control the (3S) configuration .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol .

Yield Optimization :
Adjust stoichiometry of the ethenylating agent (1.2–1.5 equivalents) and monitor reaction progress via TLC .

Advanced Question: How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

  • Steric effects : Bulky substituents on the cyclopentane ring can hinder binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the ethenyl moiety enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in proteins .
  • In vitro assays : Test derivatives against target enzymes (e.g., dehydrogenases) and correlate activity with Hammett σ values or calculated electrostatic potentials .

Case Study :
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid showed enhanced enzyme inhibition compared to non-ethylated analogues due to improved hydrophobic interactions .

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